4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one
Overview
Description
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one is a fluorinated organic compound that belongs to the class of benziodoxoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one typically involves the fluorination of a benziodoxole precursor. Common synthetic routes may include:
Direct Fluorination: Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Electrophilic Fluorination: Employing electrophilic fluorinating reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield hydroxy or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benziodoxole oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Organic Synthesis: As a fluorinated building block for the synthesis of complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Application in the design of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one involves its interaction with molecular targets through its fluorinated and hydroxy functional groups. These interactions can modulate various biochemical pathways, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one: Known for its unique fluorinated structure.
1-Hydroxy-1,2-benziodoxole-3(1H)-one: Lacks fluorine atoms, resulting in different chemical properties.
4,5,6,7-Tetrafluoro-1,2-benziodoxole: Similar structure but without the hydroxy group.
Uniqueness
The presence of multiple fluorine atoms in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-1-hydroxy-1λ3,2-benziodoxol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4IO3/c8-2-1-6(12(14)15-7(1)13)5(11)4(10)3(2)9/h14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHDTMPJHPTADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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